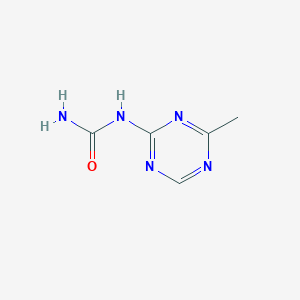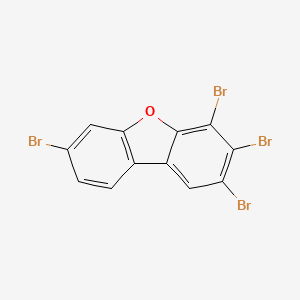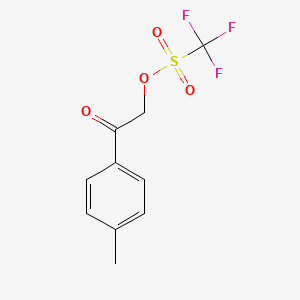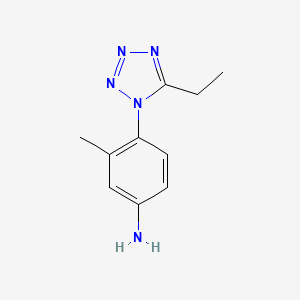
N-(4-Methyl-1,3,5-triazin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methyl-1,3,5-triazin-2-yl)urea is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a ring of three carbon and three nitrogen atoms. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-Methyl-1,3,5-triazin-2-yl)urea can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1,3,5-triazine-2-amine with an isocyanate under controlled conditions. The reaction typically occurs in the presence of a solvent such as tetrahydrofuran (THF) and a catalyst like sodium carbonate . The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials are fed into reactors where the reaction takes place under optimized conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methyl-1,3,5-triazin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
N-(4-Methyl-1,3,5-triazin-2-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Methyl-1,3,5-triazin-2-yl)urea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-(4-Methyl-1,3,5-triazin-2-yl)urea can be compared with other triazine derivatives:
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Known for its high-energy properties and applications in energetic materials.
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Used in high-energy materials due to its thermal stability and energetic properties.
Chlorsulfuron: A herbicide with similar triazine structure, used in agriculture.
This compound is unique due to its specific functional groups and the resulting chemical and biological properties. Its versatility makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
875577-20-1 |
|---|---|
Fórmula molecular |
C5H7N5O |
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
(4-methyl-1,3,5-triazin-2-yl)urea |
InChI |
InChI=1S/C5H7N5O/c1-3-7-2-8-5(9-3)10-4(6)11/h2H,1H3,(H3,6,7,8,9,10,11) |
Clave InChI |
JPIZNKHYAACWGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=N1)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12593818.png)
![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-](/img/structure/B12593820.png)

![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)


propanedinitrile](/img/structure/B12593841.png)
![3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile](/img/structure/B12593845.png)
![4-[[4-(Octyloxy)phenyl]ethynyl]pyridine](/img/structure/B12593848.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide](/img/structure/B12593862.png)
